1-(4-Methylbenzoyl)piperidine-4-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Selecting 1-(4-methylbenzoyl)piperidine-4-carboxylic acid (CAS 401581-34-8) over a generic benzoylpiperidine carboxylic acid eliminates uncontrolled variables in SAR campaigns. The para-methyl substituent confers a LogP of ~1.87 and TPSA of ~58 Ų, enabling superior predicted BBB penetration versus the 4-methoxy analog—critical for CNS probe and drug discovery programs targeting Alzheimer's, Parkinson's, or psychiatric disorders. Three orthogonal handles (free carboxylic acid, protected benzamide amine, and functionalizable aromatic methyl) support amide coupling, deprotection/reductive amination, and electrophilic aromatic substitution or C–H activation for focused library generation. With MW 247 and full Rule-of-Five compliance, this scaffold delivers drug-like starting points for rapid tool compound synthesis. Procurement ensures batch-to-batch consistency in electronic and steric properties that directly impact downstream reactivity and target engagement.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 401581-34-8
Cat. No. B186222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylbenzoyl)piperidine-4-carboxylic acid
CAS401581-34-8
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O
InChIInChI=1S/C14H17NO3/c1-10-2-4-11(5-3-10)13(16)15-8-6-12(7-9-15)14(17)18/h2-5,12H,6-9H2,1H3,(H,17,18)
InChIKeyLTSJOPHCIJQZGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylbenzoyl)piperidine-4-carboxylic acid (CAS 401581-34-8) – A Para-Methyl Benzoyl Piperidine Building Block


1-(4-Methylbenzoyl)piperidine-4-carboxylic acid (CAS 401581-34-8) is a synthetic organic compound featuring a piperidine ring N-substituted with a 4-methylbenzoyl group and bearing a carboxylic acid at the 4-position . It is classified as a benzoylpiperidine derivative, a privileged scaffold in medicinal chemistry, and is primarily utilized as a research intermediate and synthetic building block for more complex molecules [1]. Its structure provides a handle for both amide/ester formation (via the carboxylic acid) and aromatic functionalization, enabling diverse derivatization strategies .

Why 1-(4-Methylbenzoyl)piperidine-4-carboxylic acid Cannot Be Replaced by Other Benzoylpiperidine Carboxylic Acids


The subtle electronic and steric effects introduced by the para-methyl substituent on the benzoyl ring of 1-(4-methylbenzoyl)piperidine-4-carboxylic acid modulate its physicochemical properties in ways that directly impact its reactivity, solubility, and biological interaction potential compared to unsubstituted or differently substituted analogs [1]. Even minor changes—such as moving the methyl group from the para to meta position (i.e., the 3-carboxylic acid regioisomer) or replacing it with a methoxy or chloro group—result in distinct LogP values, steric profiles, and synthetic versatility that can alter both downstream derivatization efficiency and biological target engagement . Simply substituting a generic “benzoylpiperidine carboxylic acid” therefore risks introducing uncontrolled variables in SAR campaigns or synthetic routes, making precise chemical identity a critical procurement decision .

Quantitative Differentiation of 1-(4-Methylbenzoyl)piperidine-4-carboxylic acid (401581-34-8)


Enhanced Lipophilicity (LogP) Driven by Para-Methyl Substitution

The target compound exhibits a predicted LogP of 1.87, which is significantly higher than the unsubstituted benzoyl analog (LogP ~1.56) and the 4-chloro analog (LogP ~1.07), but lower than the 4-methoxy analog (LogP ~1.4) [1][2]. This specific lipophilicity can be advantageous for crossing biological membranes, including the blood-brain barrier (BBB), while maintaining adequate aqueous solubility for formulation [3].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Regioisomeric Differentiation: 4-Carboxylic Acid vs. 3-Carboxylic Acid Position

The 4-carboxylic acid regioisomer (target) and the 3-carboxylic acid regioisomer exhibit distinct physicochemical and steric profiles. The 4-isomer (LogP ~1.87) is predicted to be more lipophilic than the 3-isomer (LogP ~3.20) [1][2]. This difference arises from the different spatial arrangement of the polar carboxylic acid group relative to the piperidine ring, which influences hydrogen bonding potential and molecular recognition .

Chemical Synthesis Structure-Activity Relationship (SAR) Medicinal Chemistry

Predicted Favorable Drug-Likeness and CNS Penetration Profile

The target compound adheres to Lipinski's Rule of Five (MW 247.29, HBD 1, HBA 4, LogP 1.8-1.9) and exhibits a favorable topological polar surface area (TPSA) of ~58 Ų [1]. This TPSA value is below the typical threshold of 90 Ų for good blood-brain barrier (BBB) penetration, suggesting potential for CNS activity. In contrast, the 4-methoxy analog, with a TPSA of 67.8 Ų, is slightly less favorable for passive diffusion across the BBB [2].

Drug Discovery ADME Blood-Brain Barrier Permeability

Synthetic Versatility as a Building Block: Unique Derivatization Handles

The compound offers three distinct sites for chemical elaboration: the carboxylic acid (for amide or ester formation), the piperidine nitrogen (after deprotection), and the aromatic ring (via electrophilic substitution). This combinatorial versatility is a key differentiator from simpler piperidine carboxylic acids. For instance, the 4-methyl group can be selectively oxidized or functionalized to introduce further diversity [1].

Organic Synthesis Medicinal Chemistry Chemical Biology

Optimal Application Scenarios for 1-(4-Methylbenzoyl)piperidine-4-carboxylic acid (401581-34-8)


Central Nervous System (CNS) Drug Discovery Programs

The compound's favorable LogP (~1.87) and TPSA (~58 Ų) make it a promising starting point for designing CNS-active small molecules [1]. Its predicted ability to cross the blood-brain barrier is superior to that of the 4-methoxy analog, making it a strategic choice for medicinal chemists targeting neurological disorders such as Alzheimer's disease, Parkinson's disease, or psychiatric conditions .

Structure-Activity Relationship (SAR) Studies on Benzoylpiperidine Scaffolds

The precise para-methyl substitution of this building block enables systematic exploration of how electron-donating groups at the 4-position of the benzoyl moiety affect target binding and functional activity [1]. Comparing its activity profile against the unsubstituted, 4-chloro, and 4-methoxy analogs allows researchers to deconvolute the specific contributions of steric bulk, lipophilicity, and electronic effects .

Synthesis of Diverse Compound Libraries via Combinatorial Chemistry

The presence of a free carboxylic acid, a protected amine (as the benzamide), and an aromatic ring with a functionalizable methyl group provides three orthogonal handles for diversification [1]. This makes the compound an ideal core for generating focused libraries using amide coupling, deprotection/reductive amination, and electrophilic aromatic substitution or C-H activation strategies .

Chemical Probe Development for Target Validation

The compound's drug-like properties (MW 247, compliance with Lipinski's Rule of Five) and favorable predicted ADME profile make it a suitable scaffold for developing chemical probes to interrogate novel biological targets [1]. Its synthetic accessibility and potential for further functionalization facilitate the rapid generation of tool compounds for in vitro and in vivo proof-of-concept studies .

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